5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2OS2/c1-20-15-11-5-3-2-4-10(11)6-7-12(15)23-17(20)19-16(21)13-8-9-14(18)22-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSUYIKRJJKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They are known to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function. The interaction of the compound with its target leads to changes that prevent the target from performing its normal function, thereby inhibiting the growth of the bacteria.
Biological Activity
5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H12BrN3OS
- Molecular Weight : 396.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzothiazole moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways. This compound may exert its effects through:
- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Research indicates that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Activity : Some derivatives exhibit broad-spectrum antimicrobial properties, making them potential candidates for treating infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
| Doxorubicin | MCF-7 | 4.30 ± 0.84 |
These results suggest that the compound may possess similar or enhanced activity compared to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The antimicrobial efficacy of benzothiazole derivatives has been well-documented. Compounds related to our target have shown promising results against a variety of pathogens, indicating a potential use in treating bacterial infections.
Case Studies
Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:
- Study on Anticancer Efficacy :
-
Antimicrobial Activity Assessment :
- Another study focused on the antimicrobial activities of benzothiazole compounds against strains like Staphylococcus aureus and Escherichia coli.
- Results showed that some derivatives exhibited MIC values lower than those of standard antibiotics, suggesting their potential as alternative treatments .
Comparison with Similar Compounds
Key Observations :
Electronic and Reactivity Profiles
Density functional theory (DFT) studies on analogs reveal trends in frontier molecular orbitals (FMOs), chemical hardness (η), and nonlinear optical (NLO) responses:
Key Observations :
- The benzo[e][1,3]benzothiazole group’s extended conjugation likely narrows the HOMO-LUMO gap, enhancing charge transfer and NLO performance compared to pyrazole or pyrazine analogs.
- Pyrazine derivatives (e.g., 4i) exhibit exceptional NLO hyperpolarizability (8583.80 Hartrees) due to delocalization across pyrazine and thiophene .
- Steric effects from the fused benzothiazole may reduce solubility but improve thermal stability.
Reaction Compatibility
Suzuki-Miyaura cross-coupling reactions are critical for diversifying brominated thiophene carboxamides. Yields depend on substituent electronic effects:
Q & A
Q. How can researchers design experiments to evaluate the compound’s environmental persistence?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS .
- Soil Sorption Tests : Measure log K values using batch equilibrium methods with HPLC quantification .
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
